REACTION_SMILES
|
[CH2:12]([CH3:13])[N:14]=[C:15]=[O:16].[CH2:1]([CH2:2][CH2:3][CH3:4])[NH:5][c:6]1[o:7][cH:8][c:9]([CH3:11])[n:10]1.[cH:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[CH2:1]([CH2:2][CH2:3][CH3:4])[N:5]([c:6]1[o:7][cH:8][c:9]([CH3:11])[n:10]1)[C:15]([NH:14][CH2:12][CH3:13])=[O:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN=C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCNc1nc(C)co1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCN(C(=O)NCC)c1nc(C)co1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |